![molecular formula C18H17N3O5S B2364417 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate CAS No. 896312-13-3](/img/structure/B2364417.png)
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate
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Overview
Description
“[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate” is a compound that contains a 1,2,4-triazole ring . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate”, can be confirmed using spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives have been described in the literature . For example, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For example, the yield, melting point, and IR spectrum of a similar compound, 4-triphenyl-3-(1H-1,2,4-triazol-1-yl) butane-1,4-dione, have been reported .Scientific Research Applications
Organic Synthesis Applications
- The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate was used to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, demonstrating the utility of similar compounds in the synthesis of complex heterocyclic structures (Pokhodylo & Obushak, 2019).
Material Science Applications
- The synthesis, spectroscopic characterization, and evaluation of antioxidant and α-glucosidase inhibitory activities of Schiff bases containing 1,2,4-triazole and pyrazole rings indicate the potential of such compounds in material science, particularly for their reactive properties and biological activities (Pillai et al., 2019).
Pharmaceutical Applications
- A study on the synthesis of novel 7‐phosphonylbenzyl‐2‐substituted pyrazolo[4,3‐e]‐1,2,4‐triazolo[1,5‐c]‐pyrimidine derivatives aimed at obtaining potent and selective antagonists for the A2A adenosine receptor or potent pesticide lead compounds, showcasing the pharmaceutical relevance of such compounds (Xiao et al., 2008).
Antimicrobial Applications
- The synthesis and antimicrobial activity evaluation of novel sulfone-linked bis heterocycles, combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles, revealed pronounced antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Padmavathi et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-3-24-13-6-4-12(5-7-13)17(23)26-16-9-25-14(8-15(16)22)10-27-18-20-19-11-21(18)2/h4-9,11H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZAZCFYJPXDLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate |
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